molecular formula C17H16N4O2S B2626224 4-(4-hydroxyphenyl)-6-methyl-N-(pyridin-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 439128-77-5

4-(4-hydroxyphenyl)-6-methyl-N-(pyridin-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2626224
CAS No.: 439128-77-5
M. Wt: 340.4
InChI Key: HXMLIMJUDRLREP-UHFFFAOYSA-N
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Description

4-(4-hydroxyphenyl)-6-methyl-N-(pyridin-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a hydroxyphenyl group, a pyridinyl group, and a thioxo-tetrahydropyrimidine core, making it a subject of interest for researchers exploring new therapeutic agents and functional materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-hydroxyphenyl)-6-methyl-N-(pyridin-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thioxo-Tetrahydropyrimidine Core: This step often involves the condensation of a β-keto ester with thiourea under basic conditions to form the thioxo-tetrahydropyrimidine ring.

    Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable hydroxyphenyl halide reacts with the intermediate compound.

    Attachment of the Pyridinyl Group: The pyridinyl group is typically introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridinyl boronic acid or halide.

    Final Functionalization: The carboxamide group is introduced in the final step, often through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.

    Reduction: The thioxo group can be reduced to a thiol or further to a sulfide.

    Substitution: The pyridinyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitro groups (NO₂) under acidic or basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various substituted pyridinyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 4-(4-hydroxyphenyl)-6-methyl-N-(pyridin-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide may serve as a lead compound for the development of new drugs. Its potential interactions with biological targets make it a candidate for studies in enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine

Medically, this compound could be investigated for its therapeutic potential in treating various diseases. Its structural features suggest it might have activity against certain types of cancer, bacterial infections, or inflammatory conditions.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity, stability, or reactivity. It might also find applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-hydroxyphenyl)-6-methyl-N-(pyridin-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are likely mediated through binding to these targets, leading to inhibition or activation of their function, which in turn affects cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Lacks the pyridinyl group, which may reduce its biological activity.

    4-(4-hydroxyphenyl)-6-methyl-N-(pyridin-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Contains an oxo group instead of a thioxo group, which could alter its reactivity and interaction with biological targets.

Uniqueness

The presence of both the hydroxyphenyl and pyridinyl

Properties

IUPAC Name

4-(4-hydroxyphenyl)-6-methyl-N-pyridin-2-yl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-10-14(16(23)20-13-4-2-3-9-18-13)15(21-17(24)19-10)11-5-7-12(22)8-6-11/h2-9,15,22H,1H3,(H,18,20,23)(H2,19,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMLIMJUDRLREP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)O)C(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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